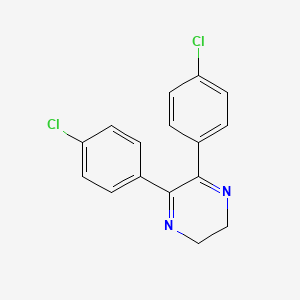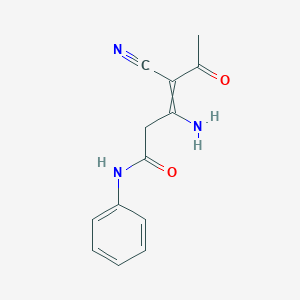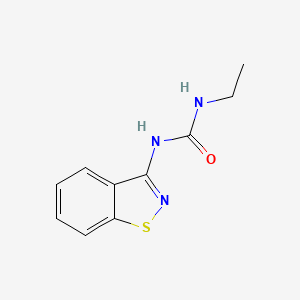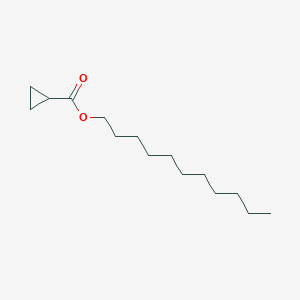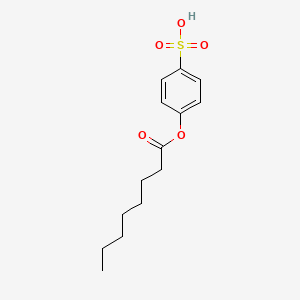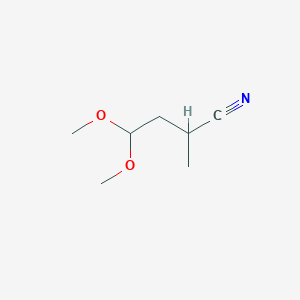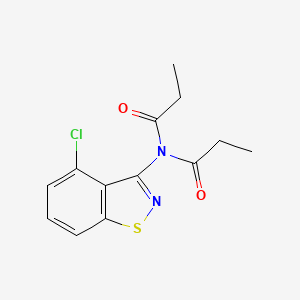
N-(4-Chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzothiazole core is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated benzothiazole is reacted with propanoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions may target the carbonyl group in the propanoyl moiety.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, modulating their activity. The chlorine and propanoyl groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chloro-1,2-benzothiazol-3-yl)-N-acetylacetamide
- N-(4-Chloro-1,2-benzothiazol-3-yl)-N-butanoylbutanamide
Uniqueness
N-(4-Chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Propiedades
Número CAS |
96360-23-5 |
|---|---|
Fórmula molecular |
C13H13ClN2O2S |
Peso molecular |
296.77 g/mol |
Nombre IUPAC |
N-(4-chloro-1,2-benzothiazol-3-yl)-N-propanoylpropanamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-3-10(17)16(11(18)4-2)13-12-8(14)6-5-7-9(12)19-15-13/h5-7H,3-4H2,1-2H3 |
Clave InChI |
QERSKCYEGAUDJO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1=NSC2=C1C(=CC=C2)Cl)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


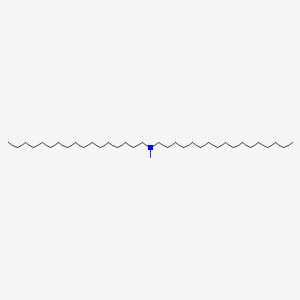

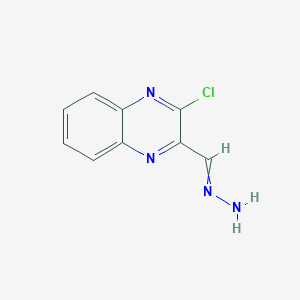
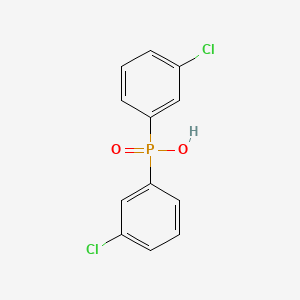
![Acetamide, N-[1-(4-methylphenyl)-2-oxo-2-phenylethyl]-](/img/structure/B14341595.png)
